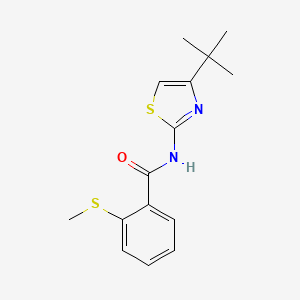

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide

Description

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-7-5-6-8-11(10)19-4/h5-9H,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVBVSLPTZIAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the tert-butyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

N-(4-Methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

- Structural Differences : Replaces the tert-butyl group with a methyl group at the thiazole’s 4-position and introduces a triazole-sulfanyl substituent on the benzamide.

- The triazole-sulfanyl group enhances hydrogen-bonding capacity, which may improve target binding affinity.

- Activity : Similarity scores of 0.500 and 0.479 with AB4 in bioactivity comparisons suggest overlapping pharmacophores but divergent efficacy profiles .

N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide (Compound 2)

- Structural Differences : Substitutes tert-butyl with pyridin-2-yl on the thiazole, introducing aromaticity and basicity.

- However, reduced lipophilicity could limit cellular uptake.

- Activity : Identified as a PfAtg8-PfAtg3 interaction inhibitor (25% inhibition at 5 μM), highlighting the role of methylsulfanyl in modulating protein-protein interactions .

Variations on the Benzamide Moiety

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

- Structural Differences: Replaces methylsulfanyl with phenoxy, a bulkier and more lipophilic substituent.

- Activity : Demonstrated 129.23% efficacy in plant growth modulation assays, suggesting substituent bulkiness correlates with bioactivity in certain contexts .

4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (Compound 9)

Sodium Salt Derivatives for Agrochemical Use

Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

- Structural Differences : Incorporates a tetrazole ring and trifluoromethyl group alongside methylsulfanyl.

- Functional Impact : The trifluoromethyl group enhances metabolic stability and electronegativity, while the sodium salt improves aqueous solubility for herbicidal applications.

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide typically involves multiple organic reactions. Key steps include the formation of the thiazole ring, the introduction of the tert-butyl group, and the incorporation of the benzamide moiety. The reaction conditions are critical for achieving high purity and yield, often requiring specific catalysts and controlled temperatures.

| Property | Value |

|---|---|

| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide |

| Molecular Formula | C15H18N2OS2 |

| Molecular Weight | 302.44 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, in a study on human breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis .

Antiviral Effects

Emerging research suggests that N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide may possess antiviral properties. Preliminary findings indicate that it can inhibit viral replication in certain strains, potentially by interfering with viral entry or replication processes . Further studies are needed to elucidate its efficacy against specific viruses.

The biological activity of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide is largely attributed to its interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical cellular processes, thereby altering their activity. This interaction can lead to downstream effects such as altered gene expression and disruption of cellular homeostasis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.

Case Study 2: Cancer Cell Apoptosis

In a controlled experiment involving MCF-7 breast cancer cells, treatment with varying concentrations (10 µM to 50 µM) of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)benzamide resulted in increased apoptosis rates as measured by flow cytometry. The most significant effect was observed at 50 µM, where apoptosis rates exceeded 70% compared to untreated controls.

Q & A

Basic Research Question

- HPLC : Reverse-phase C18 column (ACN/water gradient) to quantify purity (>95%).

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) to confirm absence of degradation products (e.g., oxidation of methylsulfanyl to sulfoxide).

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]<sup>+</sup> and detect impurities .

How does the tert-butyl group influence the compound’s pharmacokinetic properties, and what modifications could enhance metabolic stability?

Advanced Research Question

The tert-butyl group increases steric bulk, reducing metabolic oxidation but potentially limiting solubility. Strategies for optimization:

- Replace tert-butyl with trifluoromethyl (CF3) to balance lipophilicity and metabolic resistance.

- Introduce polar groups (e.g., morpholine) via SAR studies while maintaining thiazole-amide core activity .

What computational methods are recommended for predicting binding modes to biological targets like Hec1/Nek2?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with Hec1/Nek2’s ATP-binding pocket. Focus on hydrogen bonds with key residues (e.g., Lys44, Asp128).

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, calculating RMSD and free energy (MM/PBSA) to validate docking predictions .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Basic Research Question

- Use co-solvents like PEG-400 or cyclodextrin-based formulations.

- Synthesize water-soluble prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions. Confirm solubility via dynamic light scattering (DLS) .

What crystallization conditions are optimal for obtaining high-quality crystals of this compound?

Advanced Research Question

Employ vapor diffusion (sitting drop method) with solvents like DMSO/water or ethanol/chloroform. Optimize temperature (4°C vs. RT) and additive screening (e.g., 10 mM MgCl2). For challenging cases, synchrotron radiation (e.g., Diamond Light Source) improves data resolution .

How can researchers validate target engagement in cellular models, particularly for kinase inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.